molecular formula C51H40N6O23S6 B1662206 Suramin CAS No. 145-63-1

Suramin

Cat. No. B1662206
CAS RN: 145-63-1
M. Wt: 1297.3 g/mol
InChI Key: FIAFUQMPZJWCLV-UHFFFAOYSA-N
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Description

Suramin is a polyanionic compound that is commonly used in scientific research. It was first synthesized in 1916 by Oskar Dressel and Richard Kothe. Suramin is a member of the family of compounds known as naphthylamines and is a derivative of the compound naphthalene. It has been used for a variety of purposes, including as an antiparasitic drug and as a treatment for cancer.

Mechanism Of Action

Suramin exerts its effects by binding to various proteins and enzymes in the body. It has been shown to inhibit the activity of growth factors, such as fibroblast growth factor and platelet-derived growth factor. Suramin has also been shown to inhibit the activity of enzymes, such as protein tyrosine kinases and phosphodiesterases.

Biochemical And Physiological Effects

Suramin has a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce cell death, and inhibit angiogenesis. Suramin has also been shown to modulate the immune system by inhibiting the activity of certain immune cells.

Advantages And Limitations For Lab Experiments

One advantage of using suramin in lab experiments is that it is a well-characterized compound with a known mechanism of action. Additionally, suramin is relatively stable and can be easily synthesized. However, one limitation of using suramin in lab experiments is that it can be toxic to cells at high concentrations. Additionally, suramin can bind to a variety of proteins and enzymes, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving suramin. One area of research is the development of new drugs based on the structure of suramin. Another area of research is the development of new methods for delivering suramin to cells and tissues. Additionally, there is ongoing research into the use of suramin as a treatment for cancer and other diseases. Finally, there is interest in using suramin as a tool for studying the function of various proteins and enzymes in the body.

Scientific Research Applications

Suramin has been used in scientific research for a variety of purposes. It has been used as a tool to study the function of various proteins, including growth factors and enzymes. Suramin has also been used to study the effects of various drugs on cellular processes. Additionally, suramin has been used in studies of cell signaling pathways and in the development of new drugs.

properties

IUPAC Name

8-[[4-methyl-3-[[3-[[3-[[2-methyl-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H40N6O23S6/c1-25-9-11-29(49(60)54-37-13-15-41(83(69,70)71)35-21-33(81(63,64)65)23-43(45(35)37)85(75,76)77)19-39(25)56-47(58)27-5-3-7-31(17-27)52-51(62)53-32-8-4-6-28(18-32)48(59)57-40-20-30(12-10-26(40)2)50(61)55-38-14-16-42(84(72,73)74)36-22-34(82(66,67)68)24-44(46(36)38)86(78,79)80/h3-24H,1-2H3,(H,54,60)(H,55,61)(H,56,58)(H,57,59)(H2,52,53,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAFUQMPZJWCLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)NC(=O)C4=CC(=CC=C4)NC(=O)NC5=CC=CC(=C5)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H40N6O23S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

129-46-4 (hexa-hydrochloride salt)
Record name Suramin
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DSSTOX Substance ID

DTXSID1046344
Record name Suramin
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Molecular Weight

1297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Suramin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015582
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Solubility

8.72e-03 g/L
Record name Suramin
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Mechanism of Action

The mechanism is unknown, but the trypanocidal activity may be due to the inhibition of enzymes involved with the oxidation of reduced nicotinamide-adenine dinucleotide (NADH), which functions as a co-enzyme in many cellular reactions, such as respiration and glycolysis, in the trypanosome parasite. Suramin's action in the treatment of onchocerciasis is macrofilaricidal and partially microfilaricidal. It may also act as an antagonist of P2 receptors and as an agonist of Ryanodine receptors. It also can inhibit follicle-stimulating hormone receptors.
Record name Suramin
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Product Name

Suramin

CAS RN

145-63-1, 129-46-4
Record name Suramin
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Record name Suramin
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Record name Suramin
Source DrugBank
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Record name Suramin
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Record name 8,8'-[carbonylbis[imino-3,1-phenylenecarbonylimino(4-methyl-3,1-phenylene)carbonylimino]]bisnaphthalene-1,3,5-trisulphonic acid
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Record name SURAMIN
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Record name Suramin
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URL http://www.hmdb.ca/metabolites/HMDB0015582
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39,500
Citations
RP McGeary, AJ Bennett, QB Tran… - Mini reviews in …, 2008 - europepmc.org
Suramin is a polysulfonated polyaromatic symmetrical urea. It is currently used to treat African river blindness and African sleeping sickness. Suramin has also been extensively trialed …
Number of citations: 137 europepmc.org
F Hawking - Advances in Pharmacology, 1978 - Elsevier
… In the plasma of treated rabbits, 70-90% of the suramin is bound to plasma proteins and this … mole suramin to 1 mole protein, but it may be 2 moles suramin to 1 mole protein. Suramin …
Number of citations: 363 www.sciencedirect.com
E De Clercq - Antiviral research, 1987 - Elsevier
… Although suramin is far from specific as a reverse transcriptase inhibitor and … , suramin is also able to block HTLV-III/LAV replication in patients. The mechanism of action of suramin at …
Number of citations: 102 www.sciencedirect.com
CA Stein, RV LaRocca, R Thomas, N McAtee… - Journal of Clinical …, 1989 - ascopubs.org
… We administered suramin, an anti-parasitic drug and reverse transcriptase inhibitor, to 15 patients … We conclude that suramin is an active agent in the treatment of metastatic cancer, and …
Number of citations: 436 ascopubs.org
A Firsching, P Nickel, P Mora, B Allolio - Cancer research, 1995 - AACR
… relationships of suramin, we investi gated the antiproliferative action of suramin and … In addition, HT29 cells were coincubated with suramin or suramin analogue NF03I and …
Number of citations: 140 aacrjournals.org
PM Dunn, AGH Blakeley - British journal of pharmacology, 1988 - Wiley Online Library
… of Suramin is apparently specific since responses to noradrenaline and carbachol were unaffected, but we do not know whether Suramin … that are inhibited by Suramin (Wills & Wormall, …
Number of citations: 514 bpspubs.onlinelibrary.wiley.com
CR Middaugh, H Mach, CJ Burke, DB Volkin… - Biochemistry, 1992 - ACS Publications
… Suramin titrations were conducted by adding aliquots of either a stock solution of protein (1 g… a 10 /iM suramin solution or a stock 1 mM suramin solution into 6-10 jtM protein. Suramin …
Number of citations: 180 pubs.acs.org
A Gagliardi, H Hadd, DC Collins - Cancer research, 1992 - AACR
… of suramin to inhibit angiogenesis in the chick chorioallantoic membrane. Suramin alone … In this study, we have demonstrated that suramin inhibited angiogenesis in a dose-related …
Number of citations: 169 aacrjournals.org
YS Chan, Y Li, W Foster, FH Fu… - The American journal of …, 2005 - journals.sagepub.com
… mg of suramin and those treated with 0.25 mg and between the muscles treated with 1.0 mg of suramin … the muscles treated with 0.25 mg of suramin and the control muscles revealed no …
Number of citations: 213 journals.sagepub.com
BD Cheson, AM Levine, D Mildvan, LD Kaplan, P Wolfe… - Jama, 1987 - jamanetwork.com
Suramin sodium is a reverse transcriptase inhibitor with in vitro activity against the human immunodeficiency virus (HIV), the causative agent of acquired immunodeficiency syndrome (…
Number of citations: 121 jamanetwork.com

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